N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. The general structure of aromatic anilides is RNC(=O)R’, where R is a benzene ring and R’ is an aryl group .
Preparation Methods
The synthesis of N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves several steps. One common synthetic route includes the acylation of 2,6-difluoroaniline with 4-fluorobenzoyl chloride, followed by the introduction of a methylsulfonyl group. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide can be compared with other aromatic anilides, such as:
- N-(2,6-difluorophenyl)-N~2~-(4-fluorophenyl)acetamide
- N-(2,6-difluorophenyl)-N~2~-(4-chlorophenyl)acetamide These compounds share similar structures but differ in their substituents, which can affect their chemical properties and biological activities. The presence of the methylsulfonyl group in this compound makes it unique and may contribute to its specific interactions and applications .
Properties
Molecular Formula |
C16H15F3N2O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C16H15F3N2O3S/c1-10(16(22)20-15-13(18)4-3-5-14(15)19)21(25(2,23)24)12-8-6-11(17)7-9-12/h3-10H,1-2H3,(H,20,22) |
InChI Key |
VDTPDFYNCMFNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1F)F)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
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